Takeda103A

Overview

Description

Mechanism of Action

Target of Action

Takeda103A, also known as CMPD103A, is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a key player in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .

Mode of Action

This compound interacts with GRK2 and inhibits its activity. This interaction prevents the phosphorylation of GPCRs by GRK2 .

Biochemical Pathways

The inhibition of GRK2 by this compound affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and regulation of mood and behavior . By inhibiting GRK2, this compound can potentially modulate these processes.

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable solvent for research purposes.

Result of Action

The inhibition of GRK2 by this compound can potentially modulate the physiological processes regulated by GPCRs. For instance, this compound has been suggested to have potential for the research of heart failure , a condition where GPCR signaling plays a crucial role.

Biochemical Analysis

Biochemical Properties

Takeda103A interacts with GRK2, a member of the G protein-coupled receptor kinases . The nature of this interaction is inhibitory, with this compound effectively blocking the activity of GRK2 . This interaction is crucial in the context of biochemical reactions, as GRK2 plays a significant role in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .

Cellular Effects

The effects of this compound on cells are largely tied to its inhibition of GRK2. By inhibiting GRK2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GRK2, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and cellular signaling, as GRK2 is involved in the regulation of GPCRs

Preparation Methods

The synthesis of Takeda103A involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The compound is then purified to a high degree of purity, often exceeding 98% .

Chemical Reactions Analysis

Takeda103A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and ethanol, which are used to dissolve the compound for further reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Takeda103A has a wide range of scientific research applications. It is primarily used in the study of heart failure due to its potent inhibition of GRK2 . Additionally, it is used in research related to G protein-coupled receptors (GPCRs), which are central to many physiological processes . The compound’s ability to inhibit GRK2 makes it a valuable tool in the study of various diseases and conditions related to GPCR signaling .

Comparison with Similar Compounds

Takeda103A is unique in its high selectivity and potency as a GRK2 inhibitor. Similar compounds include GSK180736A and paroxetine, both of which also inhibit GRK2 but with different selectivity profiles . This compound’s high selectivity for GRK2 makes it particularly valuable for research focused on this specific kinase .

Biological Activity

Takeda103A is a compound developed as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and heart failure, where GRK2 is implicated.

This compound exhibits high selectivity for GRK2, with an IC50 value of approximately 50 nM, making it significantly more potent than other AGC kinases. The compound's mechanism involves binding to the active site of GRK2, inhibiting its activity and subsequently affecting GPCR signaling pathways. This inhibition can lead to enhanced cardiac function and reduced heart failure symptoms by modulating the phosphorylation of β-adrenergic receptors .

Comparative Potency

The following table summarizes the IC50 values of this compound compared to other known inhibitors:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 50 | Highly selective for GRK2 over GRK1 and GRK5 |

| Balanol | 320 | Moderate selectivity |

| Paroxetine | 230 | Non-selective |

| CCG215022 | 150 | Selective for GRK2 |

Structural Insights

Crystallographic studies have provided insights into the binding interactions between this compound and GRK2. The compound occupies a hydrophobic pocket within the kinase domain, which is critical for its inhibitory activity. Structural analysis reveals that modifications to the scaffold can enhance potency and selectivity against other kinases .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound in various cellular models. For instance, cardiac myocytes treated with this compound showed improved contractility and reduced apoptosis compared to untreated controls. These findings suggest that GRK2 inhibition may confer protective effects on cardiac tissue under stress conditions .

Clinical Implications

Although this compound has not progressed to clinical trials, its biological activity suggests potential applications in treating heart failure and other cardiovascular disorders. Research indicates that selective GRK2 inhibitors like this compound could enhance cardiac performance without the side effects associated with non-selective kinase inhibitors .

Properties

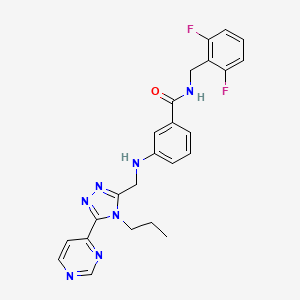

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSMGFTNCQOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.